2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a phenylprop-2-en-1-ylidene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Conversion to hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with cinnamaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions.
Purification steps: Including recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
Oxidation products: Include oxides and hydroxyl derivatives.
Reduction products: Yield hydrazine derivatives.
Substitution products: Result in various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves:
Molecular targets: Interacts with specific enzymes and receptors in biological systems.
Pathways involved: Modulates signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable properties.
3,5-dibromo-4-hydroxybenzonitrile: Shares some functional groups and applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H14Cl2N2O2 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-12-17(22)21-20-10-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,22)/b7-4+,20-10- |
InChI Key |
CUODEKKYJJDAEM-AREPWMROSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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